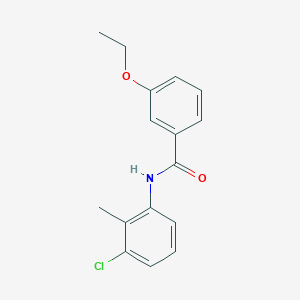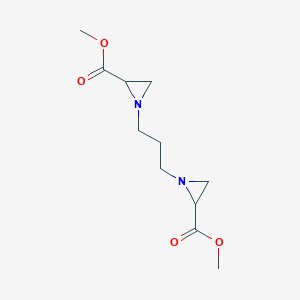
dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate), also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 246.3 g/mol and a boiling point of 165°C.
Mechanism of Action
The mechanism of action of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) is not fully understood. However, it is believed that dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) exerts its biological effects by forming covalent bonds with various biomolecules such as proteins, DNA, and RNA. This leads to the disruption of cellular processes and ultimately cell death in cancer cells. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to cause various biochemical and physiological effects in vitro and in vivo. In cancer cells, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In viruses and bacteria, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) inhibits replication and reduces infectivity. In animals, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to cause liver and kidney damage at high doses.
Advantages and Limitations for Lab Experiments
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be used in a wide range of concentrations and is compatible with various experimental techniques. However, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) also has some limitations. It is highly reactive and can form toxic byproducts if not handled properly. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has a strong odor and can cause irritation to the skin, eyes, and respiratory system.
Future Directions
There are several future directions for the research on dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate). One potential area of research is the development of novel drug delivery systems using dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) as a cross-linking agent. Another area of research is the optimization of the synthesis method to improve the yield and purity of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate). In addition, the mechanism of action of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) needs to be further elucidated to fully understand its biological effects. Furthermore, the potential environmental impact of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) needs to be assessed to ensure its safe use in agriculture and industry.
Synthesis Methods
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be synthesized through a multistep reaction involving the use of 2-aziridinecarboxylic acid and dimethyl 1,3-propanediol. The reaction is carried out under controlled conditions using a suitable catalyst and solvent. The yield of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be optimized by varying the reaction parameters such as temperature, time, and reactant ratio.
Scientific Research Applications
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to possess anticancer, antiviral, and antibacterial properties. It has also been used as a cross-linking agent for the preparation of hydrogels and drug delivery systems. In agriculture, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been used as a pesticide and growth regulator. In industry, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been used as a polymerization initiator and stabilizer.
properties
IUPAC Name |
methyl 1-[3-(2-methoxycarbonylaziridin-1-yl)propyl]aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-10(14)8-6-12(8)4-3-5-13-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQODOGIIOGAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CCCN2CC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

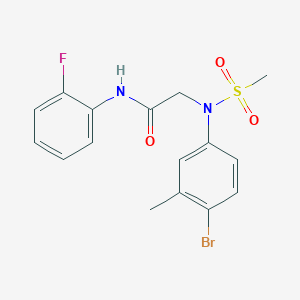
![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
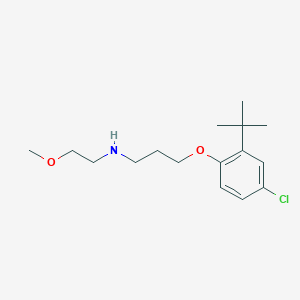
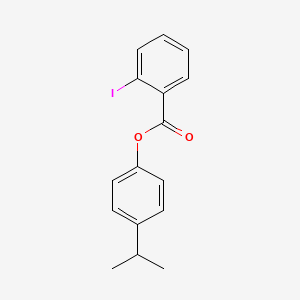
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
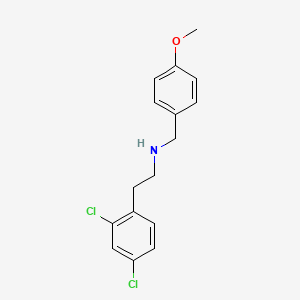
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
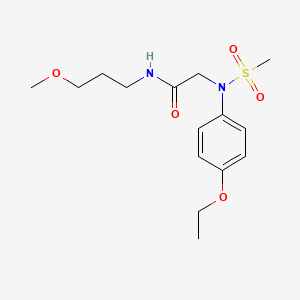
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
